![molecular formula C13H22O2 B14241256 (1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol CAS No. 438568-55-9](/img/structure/B14241256.png)
(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its multiple chiral centers, which contribute to its stereochemical complexity and potential for diverse chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol typically involves multi-step organic synthesis. The process often starts with the construction of the tricyclic core, followed by the introduction of methyl groups and hydroxyl functionalities. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization of suitable precursors.
Functional Group Transformations: Introduction of hydroxyl groups via oxidation reactions.
Stereoselective Reactions: Use of chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: SOCl2, PBr3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can regenerate the original diol.
科学研究应用
(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
相似化合物的比较
(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol can be compared with other similar compounds to highlight its uniqueness:
α-Copaene: Another tricyclic compound with different functional groups and stereochemistry.
β-Copaene: Similar tricyclic structure but with variations in the position and type of substituents.
Isoascaridol: A tricyclic compound with different oxygen-containing functional groups.
These comparisons emphasize the distinct structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
438568-55-9 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
(1S,2R,3R,6R,7S,8R)-2,7-dimethyltricyclo[4.3.1.13,8]undecane-2,7-diol |
InChI |
InChI=1S/C13H22O2/c1-12(14)8-3-4-9-6-10(12)7-11(5-8)13(9,2)15/h8-11,14-15H,3-7H2,1-2H3/t8-,9-,10-,11+,12+,13-/m1/s1 |
InChI 键 |
ZYBVITDHKGTXHT-RBBWPXTMSA-N |
手性 SMILES |
C[C@@]1([C@@H]2CC[C@@H]3C[C@@H]1C[C@H](C2)[C@]3(C)O)O |
规范 SMILES |
CC1(C2CCC3CC1CC(C2)C3(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


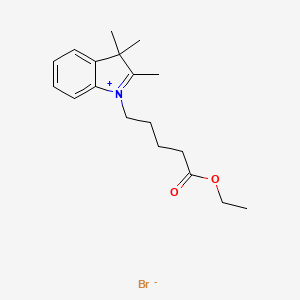
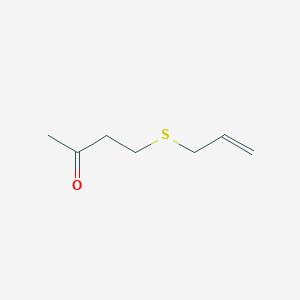
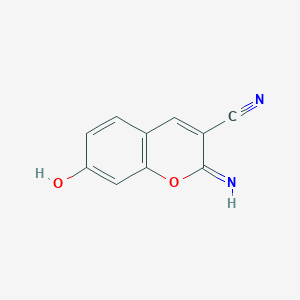
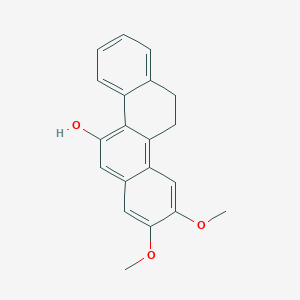
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
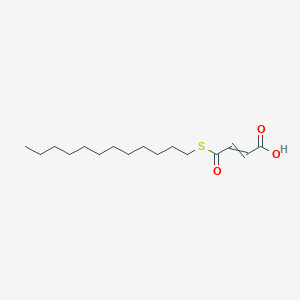
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
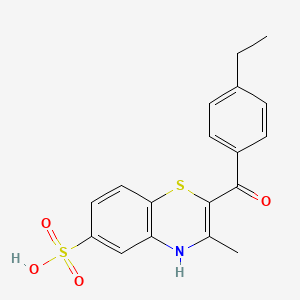
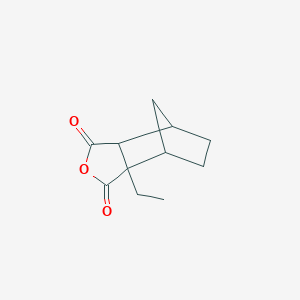
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
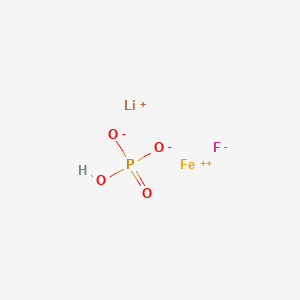
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
